(2S,4S)-1-(tert-Butoxycarbonyl)-4-(fluoromethyl)pyrrolidine-2-carboxylic acid

Genetic Toxicology Fluoroquinolone Development Lead Optimization

This (2S,4S)-1-(tert-Butoxycarbonyl)-4-(fluoromethyl)pyrrolidine-2-carboxylic acid is the critical building block for reproducing the negative micronucleus profile of DC-756h. The cis -CH2F group provides a unique balance of lipophilicity and metabolic stability that 4-Me or 4-F analogs cannot replicate, directly avoiding genotoxicity risks. With 97% purity, it ensures stereochemical fidelity for peptide backbone modulation and fragment screening.

Molecular Formula C11H18FNO4
Molecular Weight 247.26 g/mol
Cat. No. B8241531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4S)-1-(tert-Butoxycarbonyl)-4-(fluoromethyl)pyrrolidine-2-carboxylic acid
Molecular FormulaC11H18FNO4
Molecular Weight247.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC1C(=O)O)CF
InChIInChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-6-7(5-12)4-8(13)9(14)15/h7-8H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m1/s1
InChIKeyMVEKXJPZLJTLTK-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview: (2S,4S)-1-(tert-Butoxycarbonyl)-4-(fluoromethyl)pyrrolidine-2-carboxylic acid


(2S,4S)-1-(tert-Butoxycarbonyl)-4-(fluoromethyl)pyrrolidine-2-carboxylic acid (CAS 1430105-87-5) is a chiral, Boc-protected cis-4-fluoromethyl-L-proline building block (C11H18FNO4, MW 247.27) . It belongs to the class of 4-substituted proline analogs widely employed in peptide engineering, medicinal chemistry, and as key intermediates for fluoroquinolone antibiotics [1]. The (2S,4S) configuration places the fluoromethyl group and the carboxylic acid in a cis relationship, a stereochemical arrangement critical for downstream biological activity.

Why (2S,4S)-1-(tert-Butoxycarbonyl)-4-(fluoromethyl)pyrrolidine-2-carboxylic acid Cannot Be Replaced by Generic 4-Substituted Proline Analogs


Substituting the 4-fluoromethyl group with a methyl (-CH3) or fluoro (-F) moiety drastically alters the pharmacological and toxicological profile of the final drug molecule. The -CH2F group provides a unique balance of lipophilicity, metabolic stability, and electron-withdrawing character that simple methyl or fluoro substituents cannot replicate [1]. In antibacterial quinolone programs, this specific substitution was the critical determinant separating a development candidate with a clean genetic toxicology profile from a genotoxic analog [2]. Generic replacement of this building block with a 4-methyl or 4-fluoro proline derivative in a synthetic route therefore carries a high risk of compromising both efficacy and safety, underscoring the necessity for strict identity and stereochemical fidelity in procurement.

Quantitative Differentiation Evidence: (2S,4S)-1-(tert-Butoxycarbonyl)-4-(fluoromethyl)pyrrolidine-2-carboxylic acid vs. Closest Analogs


Genetic Safety Decisive Hurdle: Fluoromethyl vs. Methyl Substituent in the Micronucleus Test

In a direct head-to-head comparison using the 8-methoxyquinolone scaffold, the final drug candidate bearing the 3-amino-4-fluoromethylpyrrolidinyl moiety (derived from the target compound) gave a negative response in the mouse bone marrow micronucleus test. In stark contrast, the analogous 3-amino-4-methylpyrrolidinyl derivative produced a positive (genotoxic) response under identical conditions [1]. This single parameter was a major driver for candidate selection.

Genetic Toxicology Fluoroquinolone Development Lead Optimization

Antibacterial Potency Baseline: All 4-Fluoromethyl Candidates Surpass the Clinical Benchmark Levofloxacin

The study by Kawakami et al. established that every synthesized 8-methoxyquinolone bearing either a 3-amino-4-methyl or a 3-amino-4-fluoromethyl pyrrolidine at C-7 exhibited more potent in vitro antibacterial activity than the reference fluoroquinolone LVFX (levofloxacin) against a panel of Gram-positive and Gram-negative bacteria [1]. While not differentiating between the two substituents, this confirms the 4-fluoromethyl class as a high-potency starting point.

Antibacterial Activity MIC Determination Structure-Activity Relationship

Physicochemical Differentiation: Lipophilicity of the Free Amino Acid vs. 4-Methyl and 4-Fluoro Analogs

Introduction of a fluorine atom incrementally modulates lipophilicity. For the deprotected cis-4-substituted proline scaffold, calculated logP values trend as follows: 4-methylproline (least lipophilic), 4-fluoromethylproline (intermediate), and 4-trifluoromethylproline (most lipophilic). The fluoromethyl group provides a logP increase of approximately 0.5–0.7 units relative to the methyl analog, balancing membrane permeability and solubility [1]. This is a class-level inference based on the known physicochemical properties of fluorinated prolines.

Lipophilicity Drug-likeness ADME Prediction

Certified Purity: A Critical Factor for Reproducible Peptide Coupling and Fragment Elaboration

Commercially, the target compound is supplied at a certified purity of 97% (HPLC) by reputable vendors . In contrast, some generic 4-fluoro or 4-methyl Boc-proline analogs are listed at 95% purity from lower-tier suppliers . While seemingly marginal, a 2% purity gap can translate to a significant cumulative impurity burden in multi-step syntheses, leading to lower yields and challenging purifications.

Chemical Purity Procurement Specification Synthetic Reproducibility

Validated Application Scenarios for (2S,4S)-1-(tert-Butoxycarbonyl)-4-(fluoromethyl)pyrrolidine-2-carboxylic acid


Synthesis of Genotoxicity-Optimized Fluoroquinolone Antibiotics

This building block serves as the direct precursor to the cis-3-amino-4-fluoromethylpyrrolidine side chain. Its incorporation at the C-7 position of an 8-methoxyquinolone core produced DC-756h, a development candidate that uniquely achieved a negative micronucleus profile while maintaining broad-spectrum antibacterial potency superior to levofloxacin [1]. Procurement of this specific stereoisomer is mandatory to reproduce the safety profile.

Peptide Engineering with Fine-Tuned Conformational and Polarity Bias

The cis-4-fluoromethylproline residue, after Boc deprotection, can be directly incorporated into peptides to modulate backbone φ/ψ angles and cis/trans amide bond ratios. The -CH2F group provides a distinct electrostatic and steric environment compared to 4-fluoro or 4-methyl counterparts, as evidenced by polarity studies on fluorinated prolines [2]. This enables rational design of peptide stability and binding affinity.

Fragment-Based Drug Discovery Requiring a Protected, Enantiopure Fluorinated Scaffold

The Boc protecting group and the carboxylic acid handle allow orthogonal deprotection and diversification strategies. The (2S,4S) stereochemistry ensures that the fluoromethyl moiety is presented in the correct spatial orientation for target engagement. Its superior supplier-certified purity (97%) minimizes the risk of diastereomeric contamination that could confound fragment screening results .

Quote Request

Request a Quote for (2S,4S)-1-(tert-Butoxycarbonyl)-4-(fluoromethyl)pyrrolidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.